ETHYL 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
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Overview
Description
ETHYL 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, substituted with various functional groups such as ethyl, cyclopropyl, and halogenated phenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves multiple steps, starting from commercially available precursors. The key steps in the synthetic route include:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine ring system.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or cyclopropyl carbinol.
Halogenation and Substitution Reactions:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups
Substitution: Formation of substituted derivatives with different functional groups attached to the phenyl ring
Hydrolysis: Formation of the corresponding carboxylic acid
Scientific Research Applications
ETHYL 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
DNA Intercalation: Intercalating into DNA and affecting gene expression and replication.
Comparison with Similar Compounds
ETHYL 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Triazole-Pyrimidine Hybrids: These compounds also contain a pyrimidine core and exhibit similar biological activities, including neuroprotective and anti-inflammatory properties.
Indole Derivatives: Indole derivatives possess a similar aromatic ring system and exhibit diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Cyclohexene Derivatives: Compounds like TAK-242, which are structurally different but share similar biological activities, such as inhibition of specific signaling pathways.
Properties
IUPAC Name |
ethyl 3-[(2-chloro-4-fluorophenyl)methyl]-7-cyclopropyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O4/c1-3-30-20(28)14-9-16(11-4-5-11)24-18-17(14)19(27)26(21(29)25(18)2)10-12-6-7-13(23)8-15(12)22/h6-9,11H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZFFPLBOLWFHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC3=C(C=C(C=C3)F)Cl)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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